

Application Notes and Protocols for Inducing Adipogenesis in Vitro Using Edaglitazone

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Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B10768922*

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Introduction

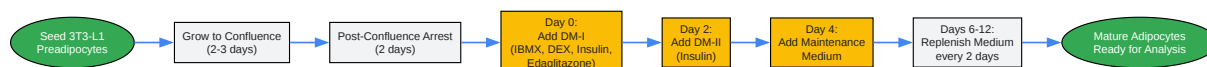
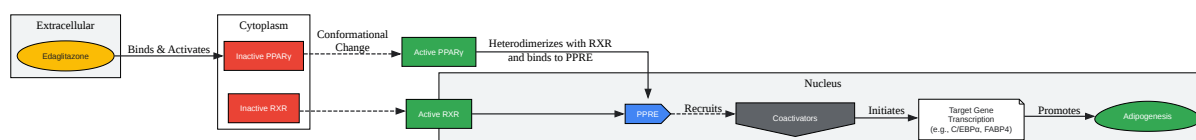
Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key nuclear receptor that functions as a master regulator of adipogenesis. [1][2] As a member of the thiazolidinedione (TZD) class of compounds, **edaglitazone** is structurally and functionally similar to other well-studied PPAR γ agonists like rosiglitazone and pioglitazone. [3] Activation of PPAR γ by **edaglitazone** initiates a transcriptional cascade that leads to the differentiation of preadipocytes into mature, lipid-laden adipocytes. This process is of significant interest in the study of metabolic diseases, including obesity and type 2 diabetes, as well as in the development of novel therapeutics. [4]

These application notes provide a comprehensive guide to utilizing **edaglitazone** for inducing adipogenesis in vitro, with a primary focus on the widely used 3T3-L1 preadipocyte cell line. [5] Detailed protocols for cell culture, differentiation, and quantification of adipogenesis are provided, along with illustrative quantitative data and diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: The PPAR γ Signaling Pathway

Edaglitazone exerts its pro-adipogenic effects by binding to and activating PPAR γ . This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The **Edaglitazone**-PPAR γ /RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes crucial for adipocyte differentiation and function.

Key downstream targets of PPAR γ include CCAAT/enhancer-binding protein alpha (C/EBP α), which works in concert with PPAR γ in a positive feedback loop to drive terminal differentiation, and Fatty Acid Binding Protein 4 (FABP4), which is involved in fatty acid uptake and transport.



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